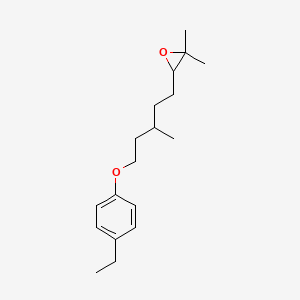
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of the oxirane ring imparts significant reactivity, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require a solvent, such as dichloromethane, and a catalyst to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted oxirane derivatives.
Applications De Recherche Scientifique
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biological processes.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxirane, 2-ethyl-3-(3-ethyl-5-(4-ethylphenoxy)pentyl)-2-methyl-
- Oxirane, 2-ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyl-
Uniqueness
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- is unique due to its specific structural features, which impart distinct reactivity and applications. The presence of the 4-ethylphenoxy group and the 3-methylpentyl chain differentiates it from other similar compounds, leading to unique chemical and physical properties.
This detailed article provides a comprehensive overview of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
52388-21-3 |
|---|---|
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
3-[5-(4-ethylphenoxy)-3-methylpentyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C18H28O2/c1-5-15-7-9-16(10-8-15)19-13-12-14(2)6-11-17-18(3,4)20-17/h7-10,14,17H,5-6,11-13H2,1-4H3 |
Clé InChI |
WVLWDXHUWRBFOB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCCC(C)CCC2C(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















